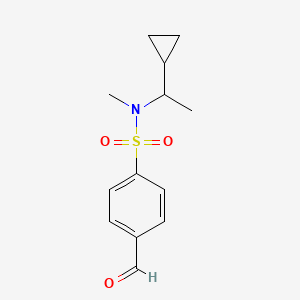
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide, also known as CP-465,022, is a drug that falls under the category of selective orexin receptor antagonists. Orexin receptors are G-protein-coupled receptors that are found in the brain and play a crucial role in regulating sleep-wake cycles, appetite, and other physiological processes. CP-465,022 has been studied extensively for its potential use in treating sleep disorders and other related conditions.
Mécanisme D'action
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide works by selectively blocking the activity of orexin receptors in the brain. Orexin receptors play a crucial role in regulating sleep-wake cycles, appetite, and other physiological processes. By blocking the activity of these receptors, N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide can promote sleep and reduce wakefulness.
Biochemical and Physiological Effects:
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to increase sleep duration and decrease wakefulness. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide is its selectivity for orexin receptors, which reduces the risk of off-target effects. Additionally, it has been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide is its poor solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide. One area of interest is the potential use of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide in treating other conditions such as anxiety and depression. Additionally, further research is needed to investigate the long-term safety and efficacy of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide in humans. Finally, there is a need for the development of more efficient synthesis methods to improve the yield and purity of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide.
Méthodes De Synthèse
The synthesis of N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide involves several steps, including the preparation of the starting material, the formation of the sulfonamide, and the coupling of the cyclopropyl group. The synthesis method was first reported by Chen et al. in 2006, and it involves the reaction of 4-formyl-N-methylbenzenesulfonamide with cyclopropylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified using chromatography to obtain N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide has been extensively studied for its potential use in treating sleep disorders, particularly insomnia. It has also been investigated for its potential use in treating other conditions such as depression, anxiety, and obesity. Several preclinical studies have shown promising results in terms of its efficacy and safety profile.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10(12-5-6-12)14(2)18(16,17)13-7-3-11(9-15)4-8-13/h3-4,7-10,12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWYHATORZMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopropylethyl)-4-formyl-N-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)
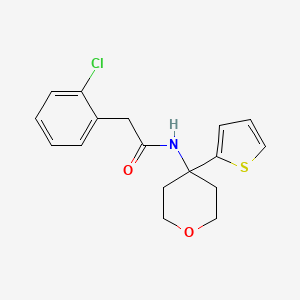
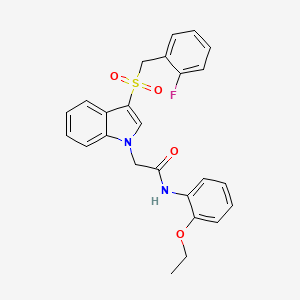
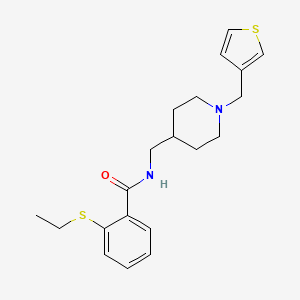
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)


![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)

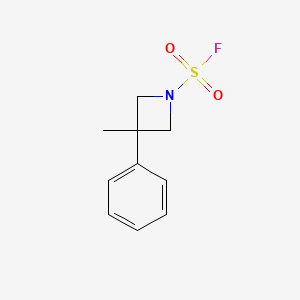
![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)